![molecular formula C12H12F3NO2 B6320311 Benzyl [1-(trifluoromethyl)allyl]carbamate CAS No. 26208-11-7](/img/structure/B6320311.png)
Benzyl [1-(trifluoromethyl)allyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [1-(trifluoromethyl)allyl]carbamate (BTMAC) is an organofluorine compound that has been studied for its potential applications in a variety of scientific fields. BTMAC is a small molecule that is relatively easy to synthesize and has been used as a building block in a variety of chemical reactions. BTMAC has been found to have a wide range of biological activities, including anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Benzyl [1-(trifluoromethyl)allyl]carbamate has been studied for its potential applications in a variety of scientific fields. This compound has been found to have anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine. This compound has also been studied for its potential applications in the fields of organic chemistry, catalysis, and materials science. This compound has been used as a building block in a variety of chemical reactions, and has been found to be a useful reagent for the synthesis of other compounds. This compound has also been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of Benzyl [1-(trifluoromethyl)allyl]carbamate is not completely understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This compound may also interact with other proteins and enzymes, such as phospholipase A2 (PLA2) and lipoxygenase (LOX). This compound may also interact with cell membrane receptors, such as the G-protein coupled receptor (GPCR).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to have anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine. This compound has also been found to have antioxidant and anti-apoptotic activities, and has been studied for its potential applications in the treatment of cancer. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and lipoxygenase (LOX).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzyl [1-(trifluoromethyl)allyl]carbamate in laboratory experiments is that it is relatively easy to synthesize and can be used as a building block in a variety of chemical reactions. This compound is also relatively stable, and can be stored at room temperature for long periods of time. However, this compound is also a relatively small molecule, which can make it difficult to measure accurately in laboratory experiments. Additionally, this compound can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the study of Benzyl [1-(trifluoromethyl)allyl]carbamate. One potential direction is to further study the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of this compound in medicine and other scientific fields. Finally, further research could be done to explore the potential toxicity of this compound and to develop methods for measuring this compound accurately in laboratory experiments.
Synthesemethoden
Benzyl [1-(trifluoromethyl)allyl]carbamate can be synthesized using a variety of methods. One common method involves the reaction of trifluoromethyl bromide with benzyl isocyanate in the presence of an acid catalyst. This reaction produces a mixture of this compound and benzyl [1-(trifluoromethyl)ethyl]carbamate, which can be separated by column chromatography. Other methods for synthesizing this compound include the reaction of trifluoromethyl bromide with benzyl amine, the reaction of trifluoromethyl bromide with benzyl alcohol, and the reaction of trifluoromethyl bromide with benzyl chloride.
Eigenschaften
IUPAC Name |
benzyl N-(1,1,1-trifluorobut-3-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-10(12(13,14)15)16-11(17)18-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBLVOCZWFAGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

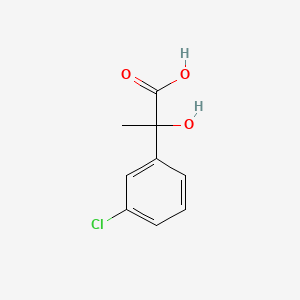
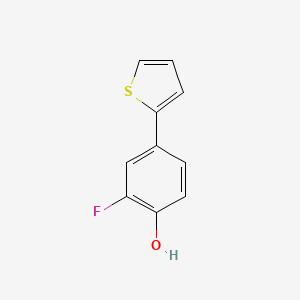
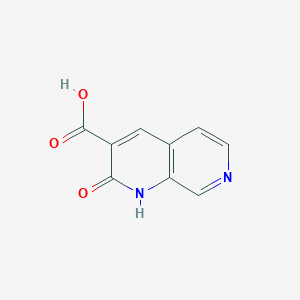
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

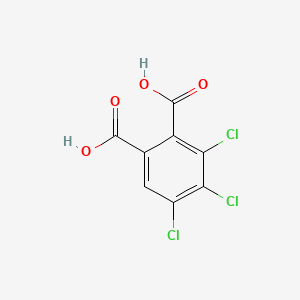
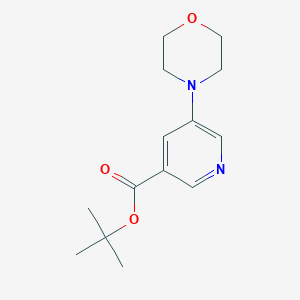
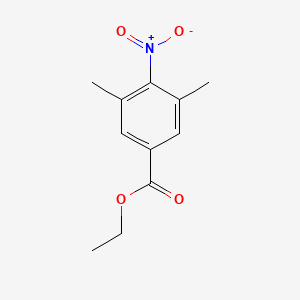

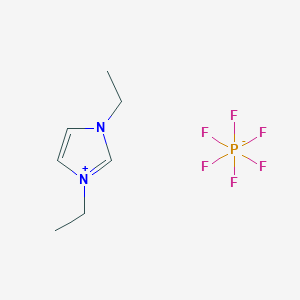

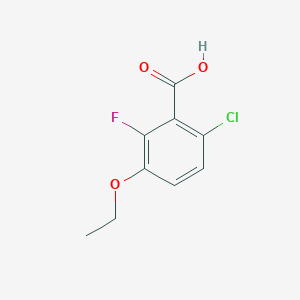
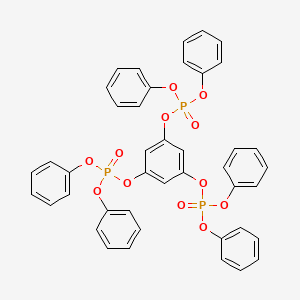
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)